

# Thermochemical properties of 1-hydroxy-2-propanone

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## Compound of Interest

Compound Name: Hydroxyacetone

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An In-depth Technical Guide to the Thermochemical Properties of 1-Hydroxy-2-propanone

## Introduction

1-Hydroxy-2-propanone (CAS RN: 116-09-6), commonly known as **hydroxyacetone** or acetol, is the simplest  $\alpha$ -hydroxyketone.<sup>[1]</sup> Its chemical formula is  $\text{CH}_3\text{C}(\text{O})\text{CH}_2\text{OH}$ .<sup>[2]</sup> This colorless, distillable liquid consists of a primary alcohol substituent on an acetone core.<sup>[1]</sup> 1-Hydroxy-2-propanone is a compound of significant interest in various scientific fields, including atmospheric chemistry, food science (as a product of the Maillard reaction), and industrial synthesis.<sup>[1][3]</sup> A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and computational modeling in these applications.

This technical guide provides a comprehensive overview of the core thermochemical properties of 1-hydroxy-2-propanone, details the experimental protocols used for their determination, and illustrates key experimental and chemical workflows. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise and reliable data for their work.

## Thermochemical and Physicochemical Properties

The thermochemical and related physicochemical data for 1-hydroxy-2-propanone are summarized below. Data has been aggregated from various sources, including the National Institute of Standards and Technology (NIST) and the Argonne National Laboratory Active Thermochemical Tables (ATcT).

**Table 1: General Physicochemical Properties**

Property	Value	Units	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>2</sub>	-	[2][4]
Molar Mass	74.079	g·mol <sup>-1</sup>	[1]
Appearance	Colorless liquid	-	[1][5]
Density	1.082	g/mL at 25 °C	[5]
Boiling Point	145-146	°C	[1][5]
Melting Point	-17	°C	[1][5]
Vapor Pressure	9.01	hPa at 25 °C	[5]
Refractive Index	1.425	n <sub>20/D</sub>	[5]
Flash Point	56	°C (closed cup)	[1]

**Table 2: Enthalpy and Gibbs Free Energy Data**

Property	Value	Units	Conditions	Source(s)
Enthalpy of Formation (gas, syn-syn conformer)	$-360.59 \pm 0.58$	$\text{kJ}\cdot\text{mol}^{-1}$	298.15 K	[2]
Enthalpy of Formation (gas, gauche-anti conformer)	$-357.63 \pm 0.65$	$\text{kJ}\cdot\text{mol}^{-1}$	298.15 K	[6]
Enthalpy of Formation (gas)	-370.06	$\text{kJ}\cdot\text{mol}^{-1}$	Standard	[7]
Standard Gibbs Free Energy of Formation	-291.36	$\text{kJ}\cdot\text{mol}^{-1}$	Standard	[7]
Enthalpy of Vaporization	$42 \pm 3$	$\text{kJ}\cdot\text{mol}^{-1}$	326 K	[8]
Enthalpy of Fusion	9.21	$\text{kJ}\cdot\text{mol}^{-1}$	Standard	[7]

**Table 3: Heat Capacity and Critical Properties**

Property	Value	Units	Conditions	Source(s)
Ideal Gas Heat Capacity (C <sub>p,gas</sub> )	110.78	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	414.09 K	[7]
Critical Temperature	589.06	K	-	[7]
Critical Pressure	5478.85	kPa	-	[7]
Critical Volume	0.23	$\text{m}^3\cdot\text{kmol}^{-1}$	-	[7]

## Experimental Protocols

The determination of thermochemical properties relies on precise experimental techniques. Calorimetry is a primary method for measuring heat changes associated with chemical reactions and physical transitions.<sup>[9]</sup>

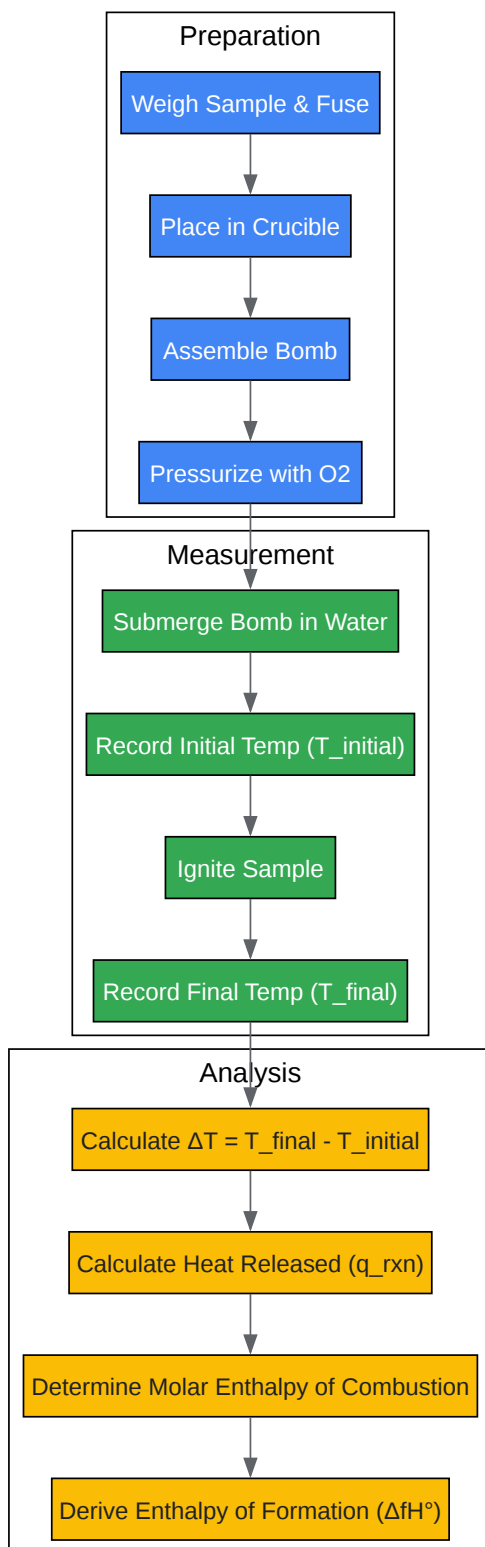
## Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance.<sup>[10]</sup> <sup>[11]</sup> From this value, the standard enthalpy of formation can be derived. The process occurs at a constant volume.<sup>[10]</sup>

Methodology:

- **Sample Preparation:** A precise mass of 1-hydroxy-2-propanone is placed in a sample holder, typically a crucible. A fuse wire is positioned to be in contact with the sample.
- **Calorimeter Assembly:** The crucible is placed inside a high-pressure stainless steel container known as the "bomb".<sup>[9]</sup> The bomb is then sealed and filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.
- **Immersion and Equilibration:** The sealed bomb is submerged in a known volume of water within an insulated container (the calorimeter).<sup>[12]</sup> The system is allowed to reach thermal equilibrium, and the initial temperature ( $T_{\text{initial}}$ ) is recorded.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.<sup>[9]</sup> The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water.
- **Temperature Measurement:** The temperature of the water is continuously monitored and recorded until it reaches a maximum value ( $T_{\text{final}}$ ) and begins to cool.
- **Calculation:** The heat released by the reaction ( $q_{\text{rxn}}$ ) is calculated using the total heat capacity of the calorimeter ( $C_{\text{cal}}$ ) and the measured temperature change ( $\Delta T = T_{\text{final}} - T_{\text{initial}}$ ). The calorimeter's heat capacity is determined beforehand by combusting a standard substance with a known heat of combustion, such as benzoic acid.<sup>[9]</sup> The enthalpy of combustion is then calculated on a molar basis.

## Workflow for Bomb Calorimetry

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Caption: A schematic workflow for determining the enthalpy of combustion using a bomb calorimeter.

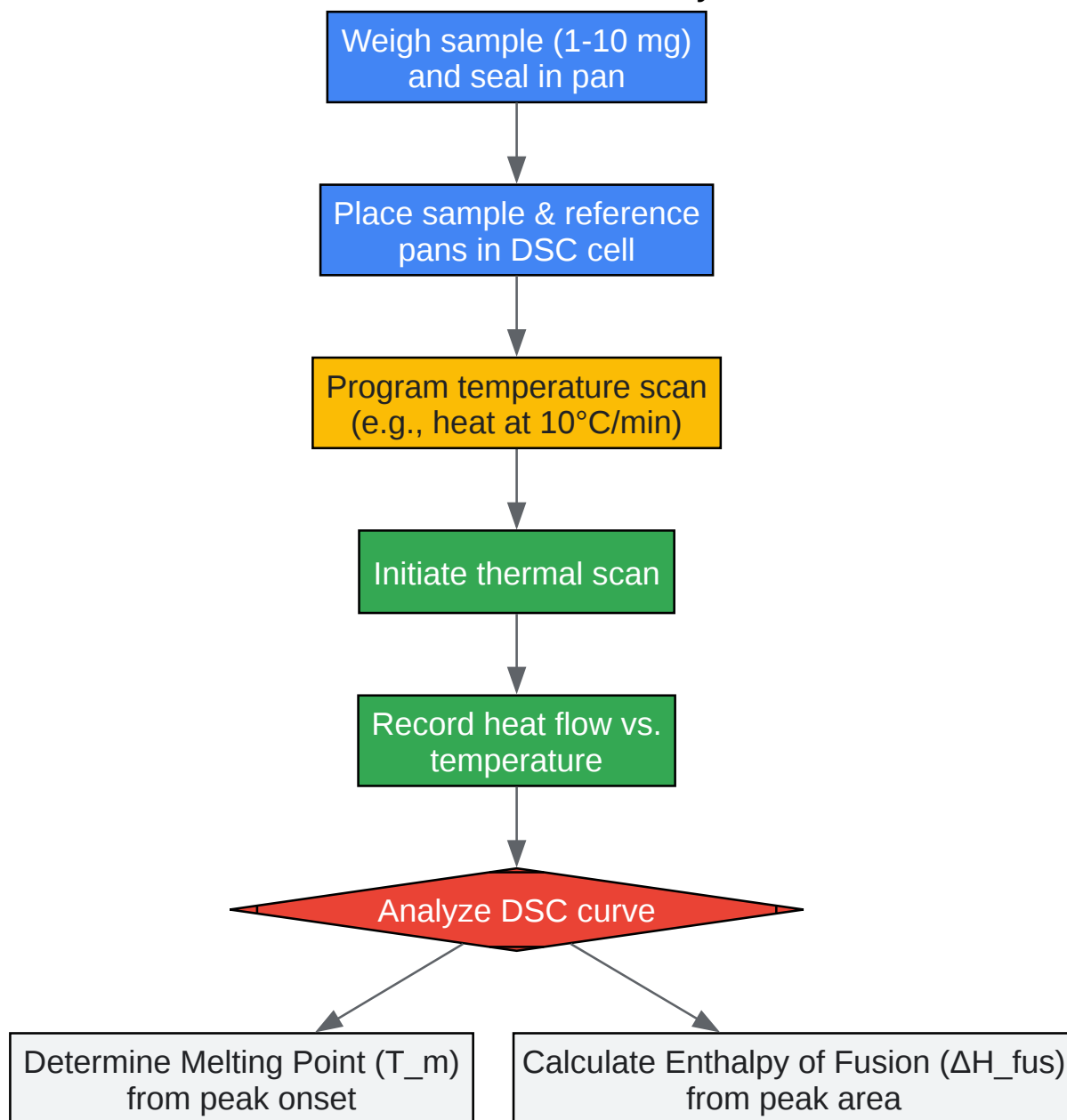
## Determination of Phase Transition Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.<sup>[11]</sup> It is highly effective for determining melting points, glass transitions, and enthalpies of fusion.<sup>[10]</sup>

### Methodology:

- **Sample Preparation:** A small, precisely weighed amount of 1-hydroxy-2-propanone (typically 1-10 mg) is hermetically sealed in a sample pan, usually made of aluminum. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating the sample at a constant rate (e.g., 10 °C/min).
- **Thermal Scan:** As the instrument heats the sample and reference, it maintains them at nearly the same temperature. The power input required to do this is measured.
- **Data Acquisition:** When the sample undergoes a thermal transition, such as melting, it requires more energy than the reference to maintain the same temperature increase. This difference in heat flow is detected and recorded.
- **Data Analysis:** The output is a DSC curve plotting heat flow versus temperature. An endothermic event like melting appears as a peak. The onset temperature of the peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ).

## Workflow for DSC Analysis



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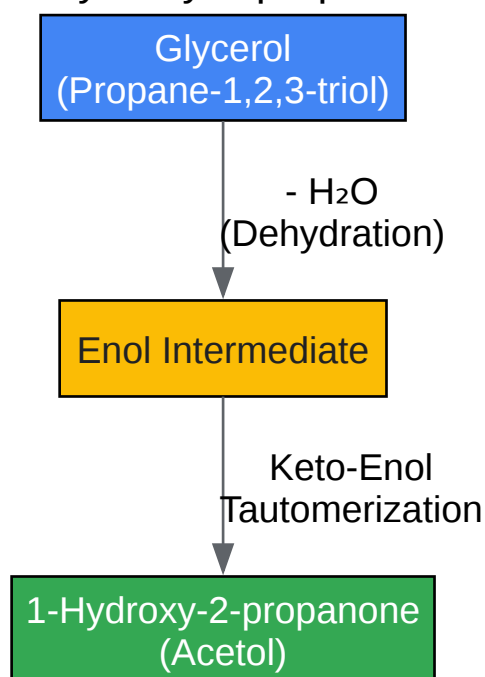
Caption: A generalized workflow for the analysis of a substance using Differential Scanning Calorimetry.

## Key Chemical Pathways

1-Hydroxy-2-propanone is an intermediate in several important chemical processes. A key industrial synthesis route involves the dehydration of glycerol, a byproduct of biodiesel production.[1]

The reaction typically proceeds via a catalyzed pathway to form an enol intermediate, which then tautomerizes to the more stable keto form, 1-hydroxy-2-propanone.

### Synthesis of 1-Hydroxy-2-propanone from Glycerol



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Caption: Reaction pathway showing the dehydration of glycerol to form 1-hydroxy-2-propanone.

## Conclusion

This guide has provided a detailed summary of the essential thermochemical properties of 1-hydroxy-2-propanone, drawing from established scientific databases. The tabulated data for enthalpy, entropy, heat capacity, and phase transitions serve as a critical resource for researchers and engineers. Furthermore, the outlined experimental protocols for bomb calorimetry and Differential Scanning Calorimetry offer insight into the rigorous methods required to obtain this data. The visualization of key workflows and chemical pathways aids in



conceptualizing both the measurement processes and the chemical behavior of this important  $\alpha$ -hydroxyketone. These foundational data are indispensable for the accurate modeling and optimization of chemical systems involving 1-hydroxy-2-propanone.

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